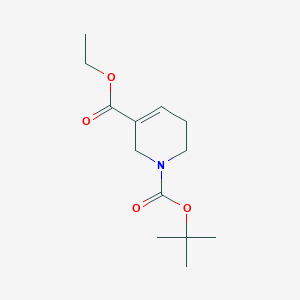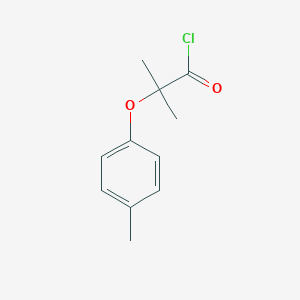
2-Methyl-2-(4-methylphenoxy)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(4-methylphenoxy)propanoyl chloride, commonly abbreviated as MMPC, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in organic solvents. MMPC is primarily used in the synthesis of other compounds, including drugs and pharmaceuticals, and has been studied for its biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be achieved via the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride.
Starting Materials
2-methyl-2-(4-methylphenoxy)propanoic acid, thionyl chloride
Reaction
Add thionyl chloride dropwise to a solution of 2-methyl-2-(4-methylphenoxy)propanoic acid in a dry solvent such as dichloromethane or chloroform., Heat the mixture under reflux for several hours until all the starting material has dissolved., Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude product., Purify the product by recrystallization or column chromatography to obtain the final product, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.
科学研究应用
MMPC has a wide range of applications in scientific research due to its ability to form stable compounds with other molecules. It has been used in the synthesis of drugs and pharmaceuticals, particularly those used in the treatment of cancer and other diseases. Additionally, MMPC has been used to synthesize compounds for use in the study of enzyme kinetics, receptor-ligand interactions, and other biochemical and physiological processes.
作用机制
MMPC is able to form stable compounds with other molecules due to its high reactivity. When MMPC reacts with other molecules, it forms a covalent bond with them, which results in a new compound with unique properties. This is the basis of its use in the synthesis of drugs and pharmaceuticals, as well as its use in the study of biochemical and physiological processes.
生化和生理效应
The biochemical and physiological effects of MMPC have been studied extensively. It has been found to have a wide range of effects, including the inhibition of enzymes, the modulation of receptor-ligand interactions, and the modulation of gene expression. Additionally, MMPC has been found to have anti-inflammatory and antioxidant effects, as well as other beneficial effects on the body.
实验室实验的优点和局限性
The use of MMPC in lab experiments has several advantages. It is easy to synthesize, has a low cost, and can be used to create a wide range of compounds with unique properties. Additionally, MMPC is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use, such as the potential for toxicity and the potential for interference with other biochemical processes.
未来方向
The use of MMPC in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further exploration of its biochemical and physiological effects, development of new compounds for use in drug and pharmaceutical synthesis, and exploration of its potential applications in the fields of biotechnology and nanotechnology. Additionally, further research into the safety and efficacy of MMPC could lead to new medical treatments and therapies.
属性
IUPAC Name |
2-methyl-2-(4-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUHOBNVSNTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553656 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
CAS RN |
116762-24-4 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


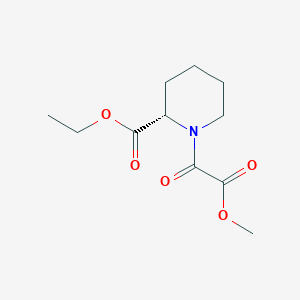
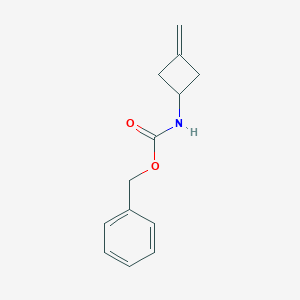
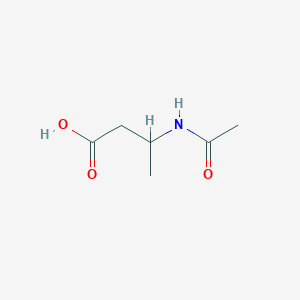
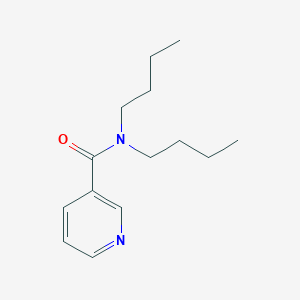
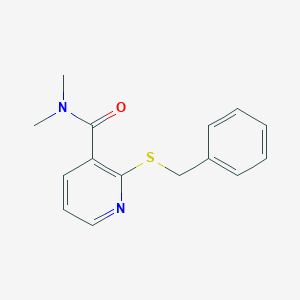
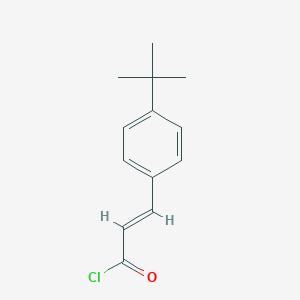

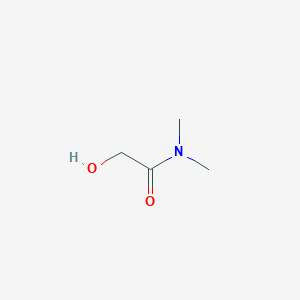

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
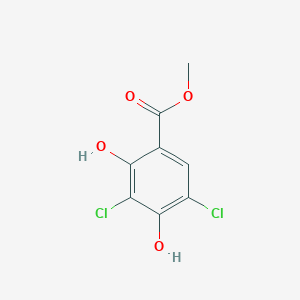
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
